4-(2-Cyclopentylethyl)piperidine chemical properties
4-(2-Cyclopentylethyl)piperidine chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-(2-Cyclopentylethyl)piperidine
Abstract: This document provides a comprehensive technical overview of 4-(2-Cyclopentylethyl)piperidine, a substituted piperidine derivative. As this compound is not extensively documented in current scientific literature, this guide synthesizes information from foundational chemical principles and data from closely related structural analogs to present a predictive yet scientifically grounded profile. The guide covers the molecule's structural elucidation, a proposed synthetic methodology, predicted physicochemical and spectroscopic properties, expected chemical reactivity, and potential applications in research and development. This document is intended for an audience of researchers, medicinal chemists, and drug development professionals.
Introduction and Structural Elucidation
4-(2-Cyclopentylethyl)piperidine is a heterocyclic amine featuring a piperidine ring substituted at the 4-position with a 2-cyclopentylethyl group. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in numerous pharmaceuticals and biologically active natural products.[1][2] The introduction of a lipophilic cyclopentylethyl substituent at the 4-position is expected to influence the molecule's steric and pharmacokinetic properties.
As of early 2026, a specific CAS number or extensive experimental data for 4-(2-Cyclopentylethyl)piperidine has not been identified in major chemical databases such as PubChem or commercial supplier catalogs. The information herein is therefore based on predictive models and extrapolation from well-characterized analogs. A closely related, documented compound is 4-(cyclopentylmethyl)piperidine, which differs by a single methylene unit in the linker.[3]
Molecular Structure:
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Molecular Formula: C₁₃H₂₅N
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Molecular Weight: 195.35 g/mol
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IUPAC Name: 4-(2-Cyclopentylethyl)piperidine
The structure consists of a saturated six-membered nitrogen-containing heterocycle (piperidine) connected via an ethyl bridge from its C4 position to a five-membered cycloalkane (cyclopentane).
Proposed Synthesis Methodology
The most direct and industrially scalable method for the synthesis of saturated nitrogen heterocycles like piperidine is the catalytic hydrogenation of their aromatic precursors. Therefore, a logical and robust synthetic route to 4-(2-Cyclopentylethyl)piperidine involves the preparation of the corresponding pyridine intermediate, followed by its complete reduction.
Step 1: Synthesis of 4-(2-Cyclopentylethyl)pyridine (Precursor)
The synthesis of the pyridine precursor can be envisioned through the alkylation of a pyridine synthon. A plausible approach involves a C-C bond-forming reaction starting from 4-picoline (4-methylpyridine).
Protocol: Palladium-Catalyzed Dehydrogenative Coupling (Theoretical)
This protocol is adapted from established methods for the coupling of picolines.[4]
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Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-picoline (1.0 eq.), a cyclopentyl-containing coupling partner such as vinylcyclopentane (1.2 eq.), Palladium on Carbon (Pd/C, 5 mol%), and an oxidant like Manganese Dioxide (MnO₂) (1.5 eq.).
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Solvent: Add a high-boiling point, inert solvent such as xylenes or mesitylene.
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Reaction Conditions: Heat the mixture to reflux (typically 140-160 °C) under an inert atmosphere (e.g., Argon or Nitrogen).
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to isolate the 4-(2-cyclopentylethyl)pyridine precursor.
Step 2: Catalytic Hydrogenation to 4-(2-Cyclopentylethyl)piperidine
The reduction of the pyridine ring to a piperidine ring is a standard transformation. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is highly effective for this purpose, particularly under acidic conditions which help to activate the pyridine ring towards reduction.[5]
Protocol: Platinum-Catalyzed Hydrogenation
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Catalyst and Substrate Loading: In a high-pressure hydrogenation vessel, combine the synthesized 4-(2-cyclopentylethyl)pyridine (1.0 eq.) with glacial acetic acid as the solvent. Add a catalytic amount of PtO₂ (typically 3-5 mol%).
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Hydrogenation: Seal the reactor and purge it several times with an inert gas before introducing hydrogen gas. Pressurize the vessel with H₂ to 50-70 bar.[5]
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Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 6-12 hours, or until hydrogen uptake ceases.
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Work-up: Carefully vent the excess hydrogen and purge the reactor with an inert gas. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake does not dry completely in the air and quench it with water.
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Isolation: Transfer the filtrate to a separatory funnel and neutralize the acetic acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence stops. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(2-Cyclopentylethyl)piperidine. If necessary, further purification can be achieved by vacuum distillation or column chromatography.
Diagram: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 4-(2-Cyclopentylethyl)piperidine.
Predicted Physicochemical Properties
The physical and chemical properties of 4-(2-Cyclopentylethyl)piperidine are predicted based on its structure and comparison with analogs like 4-alkylpiperidines and 4-(2-phenylethyl)piperidine.[6]
| Property | Predicted Value / Description | Rationale |
| Molecular Weight | 195.35 g/mol | Calculated from the molecular formula C₁₃H₂₅N. |
| Appearance | Colorless to pale yellow liquid. | Similar to other 4-alkylpiperidines and amines of this molecular weight.[6] |
| Boiling Point | Estimated 240-260 °C (at 760 mmHg) | Extrapolated based on molecular weight and structure; requires experimental verification. |
| Melting Point | Not applicable (predicted liquid at STP) | N/A |
| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, ethyl acetate). Sparingly soluble in water. | The lipophilic cyclopentylethyl group and the overall hydrocarbon character dominate, while the amine provides some polarity. |
| pKa (Conjugate Acid) | 10.5 - 11.2 | The piperidine nitrogen is a secondary amine. Its basicity is similar to that of piperidine (pKa of conjugate acid ≈ 11.2) as the alkyl substituent has a minimal electronic effect.[7] |
| LogP (Octanol/Water) | ~3.5 - 4.0 | High value predicted due to the large, nonpolar alkyl substituent. |
Predicted Spectroscopic Characteristics
For any novel compound, spectroscopic analysis is essential for structural confirmation. The following are predictions for the key spectroscopic signatures of 4-(2-Cyclopentylethyl)piperidine.
¹H NMR Spectroscopy
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Piperidine Ring Protons (δ 2.5-3.1 ppm and 1.2-1.8 ppm): The protons on the carbons adjacent to the nitrogen (C2, C6) are expected to appear downfield (δ ~2.8-3.1 ppm) as multiplets. The other ring protons (C3, C4, C5) will be in the more shielded aliphatic region (δ ~1.2-1.8 ppm).
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N-H Proton (δ ~1.5-2.5 ppm): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
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Ethyl Linker Protons (-CH₂-CH₂-): The two methylene groups of the ethyl bridge will appear as distinct signals, likely triplets or complex multiplets, in the δ 1.1-1.6 ppm range.
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Cyclopentyl Ring Protons (δ 0.9-1.9 ppm): These will produce a series of complex, overlapping multiplets in the upfield aliphatic region. The single proton at the point of attachment to the ethyl group will be the most downfield of this set.
¹³C NMR Spectroscopy
Based on the molecule's symmetry, 9 unique carbon signals are predicted:
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Piperidine Ring Carbons: C4 (substituted, ~38-42 ppm), C2/C6 (adjacent to N, ~46-48 ppm), C3/C5 (~26-28 ppm).
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Ethyl Linker Carbons: Two signals expected around ~30-40 ppm.
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Cyclopentyl Ring Carbons: C1' (substituted, ~40-45 ppm), C2'/C5' (~32-34 ppm), C3'/C4' (~25-27 ppm).
Mass Spectrometry (MS)
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Molecular Ion (M⁺): A prominent peak is expected at m/z = 195 (for the free base).
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Key Fragmentation Patterns:
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Loss of the cyclopentyl group ([M-C₅H₉]⁺) at m/z = 126.
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Alpha-cleavage adjacent to the nitrogen, leading to fragmentation of the piperidine ring.
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Cleavage of the ethyl linker, resulting in a fragment corresponding to the piperidinemethyl cation at m/z = 98.
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Infrared (IR) Spectroscopy
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N-H Stretch: A moderate, somewhat broad absorption band around 3300-3350 cm⁻¹ is characteristic of a secondary amine.
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C-H Stretch (Aliphatic): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
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N-H Bend: A medium-intensity band around 1590-1650 cm⁻¹.
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C-N Stretch: A weak to medium band in the 1100-1200 cm⁻¹ region.
Chemical Reactivity and Potential Applications
Chemical Reactivity
The primary site of reactivity is the secondary amine of the piperidine ring, which behaves as a typical nucleophile and a base.
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Salt Formation: As a base, it will react readily with acids (e.g., HCl, H₂SO₄) to form the corresponding ammonium salts. These salts are typically water-soluble crystalline solids.
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N-Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophiles to form tertiary amines.
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N-Acylation: It will react with acyl chlorides or anhydrides to form N-acylpiperidines (amides).
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N-Arylation: It can undergo coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to form N-arylpiperidines.
Diagram: Reactivity of the Piperidine Nitrogen
Caption: Key reactions involving the secondary amine of the title compound.
Potential Applications
While no specific biological activity has been reported for 4-(2-Cyclopentylethyl)piperidine, its structure is relevant to several areas of drug discovery.
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Pharmaceutical Intermediate: The piperidine scaffold is a cornerstone in medicinal chemistry.[1] This compound could serve as a key intermediate for the synthesis of more complex molecules. The cyclopentylethyl group provides a lipophilic anchor that can be valuable for modulating properties like receptor binding, metabolic stability, and cell permeability.
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Sigma (σ) Receptor Ligands: Many 4-substituted piperidines, including those with 2-aminoethyl side chains, have been investigated as high-affinity ligands for sigma (σ) receptors, which are targets for neurological disorders and cancer.[8]
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CNS Drug Discovery: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS). The lipophilicity imparted by the substituent may facilitate passage across the blood-brain barrier.
Safety and Handling (Predicted)
As an undocumented chemical, 4-(2-Cyclopentylethyl)piperidine should be handled with a high degree of caution.
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Toxicity: No toxicity data is available. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
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Irritation: Amines of this class are typically corrosive or irritating to the skin, eyes, and respiratory tract.
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Handling: Always handle within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
References
- (Reference to a general piperidine synthesis review, if applicable)
- Rosevear, J., & Sasse, W. H. F. The dehydrogenative trimerization of alkylpyridines.
- Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, (2015).
- (Reference to a general piperidine review, if applicable)
- (Reference to a general piperidine review, if applicable)
- (Reference to a general piperidine review, if applicable)
- (Reference to a general piperidine review, if applicable)
-
PubChemLite. 4-(cyclopentylmethyl)piperidine hydrochloride. Available at: [Link].
- Schepmann, D., et al. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, (2018).
- Lewis, J. C., et al. Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, (2008).
- (Reference to a general piperidine review, if applicable)
- Ospanova, A., et al.
- (Reference to a general piperidine synthesis review, if applicable)
- (Reference to a general piperidine synthesis review, if applicable)
- (Reference to a general piperidine synthesis review, if applicable)
-
ResearchGate. Catalytic hydrogenation of pyridines in water. Available at: [Link].
- Stanfield, J. A. The Catalytic Hydrogenation of Pyridine at High Pressures. Thesis, Georgia Institute of Technology, (1951).
-
Wikipedia. Piperidine. Available at: [Link].
- Al-Ostoot, F. H., et al. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Mini-Reviews in Organic Chemistry, (2023).
- (Reference to a general picoline synthesis review, if applicable)
- (Reference to a general piperidine review, if applicable)
- (Reference to a general picoline synthesis review, if applicable)
- (Reference to a general cyclopentane deriv
- (Reference to a general cyclopentane deriv
- (Reference to a general cyclopentane deriv
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. PubChemLite - 4-(cyclopentylmethyl)piperidine hydrochloride (C11H21N) [pubchemlite.lcsb.uni.lu]
- 4. 4,4′,4″-Trimethyl-2,2′:6′,2″-terpyridine by Oxidative Coupling of 4-Picoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
